molecular formula C18H15NO5S2 B2705963 Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 896291-15-9

Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2705963
CAS No.: 896291-15-9
M. Wt: 389.44
InChI Key: USCLFWWGAIKDFD-UHFFFAOYSA-N
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Description

Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of 2-alkynylphenyl sulfides in the presence of a base and a suitable catalyst.

    Introduction of the Carboxylate Group: The benzo[b]thiophene core is then functionalized with a carboxylate group using esterification reactions.

    Attachment of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Methylsulfonylation: Finally, the methylsulfonyl group is added via sulfonylation reactions, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting esters to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the ester group would produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzo[b]thiophene derivatives have shown potential as antimicrobial and anticancer agents. The presence of the methylsulfonyl and benzamido groups can enhance the compound’s ability to interact with biological targets, leading to significant biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various enzymes and receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with enzymes or receptors, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzo[b]thiophene-2-carboxylate: Lacks the benzamido and methylsulfonyl groups, resulting in different chemical and biological properties.

    3-(Methylsulfonyl)benzo[b]thiophene: Similar in structure but lacks the carboxylate and benzamido groups.

    Benzo[b]thiophene-2-carboxamide: Contains the carboxamide group but lacks the methylsulfonyl group.

Uniqueness

Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methylsulfonyl and benzamido groups allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 3-[(3-methylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S2/c1-24-18(21)16-15(13-8-3-4-9-14(13)25-16)19-17(20)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCLFWWGAIKDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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